molecular formula C19H17N3O B4874964 N-[2-(1H-indol-3-yl)ethyl]-1H-indole-6-carboxamide

N-[2-(1H-indol-3-yl)ethyl]-1H-indole-6-carboxamide

Cat. No.: B4874964
M. Wt: 303.4 g/mol
InChI Key: IFZPZAVTKDFZFY-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-1H-indole-6-carboxamide is a compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are prevalent in various alkaloids

Preparation Methods

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-1H-indole-6-carboxamide typically involves the reaction between tryptamine and a carboxylic acid derivative. One common method uses N,N’-dicyclohexylcarbodiimide as a dehydrating reagent to facilitate the coupling of tryptamine with the carboxylic acid . This reaction is carried out under mild conditions and yields the desired amide product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Alkylation and Coupling Reactions

  • Alkylation : Ethyl indole-2-carboxylate derivatives undergo alkylation using aqueous KOH in acetone, enabling N-alkylation .

  • Coupling : The carboxamide group can participate in condensation reactions with activated esters (e.g., using N,N’-dicyclohexylcarbodiimide, DCC) to form amide bonds . For example, tryptamine reacts with ibuprofen in the presence of DCC to yield amide derivatives .

Condensation Reactions

The compound’s carboxamide group facilitates condensation with aldehydes or ketones. For instance, hydrazinolysis of esters forms hydrazides, which react with aromatic aldehydes to generate substituted derivatives . This approach is critical for diversifying the compound’s structure.

Key Reaction Types

The compound’s reactivity stems from its functional groups and aromatic rings.

Oxidation

While direct oxidation of the indole core is less common, adjacent functional groups (e.g., amides) may undergo oxidation. For example, indole-3-carboxylic acids can oxidize to form oxo derivatives, though this requires further validation .

Reduction

Reduction reactions typically target the carboxamide group. For instance, hydrazinolysis of esters to form hydrazides, followed by reaction with reducing agents, yields reduced amine derivatives .

Substitution

The indole’s aromatic rings are prone to electrophilic substitution. For example, electron-donating groups (e.g., ethyl linkages) direct substitution to specific positions. Structural analogs, such as 5-fluoroindole derivatives, demonstrate substitution patterns influenced by halogenation .

Condensation

The carboxamide group engages in condensation with aldehydes or ketones, forming imine or hydrazone derivatives. This is exemplified by reactions of indole-3-carbaldehydes with anthranilamide to yield quinazolinones .

Biological Activity Correlation

The compound’s structural features correlate with diverse biological activities, as evidenced by related indole derivatives:

  • Enzyme Inhibition : Indole derivatives often inhibit cyclooxygenase (COX) enzymes, reducing pro-inflammatory mediators .

  • Anticancer Properties : Structural analogs (e.g., 2-(indol-3-yl)-2-oxo-acetamide) exhibit anticancer effects, likely through apoptosis induction .

  • Antimicrobial Activity : Substituted indoles (e.g., 5-methoxyindole) show antimicrobial properties, influenced by functional groups like carboxamides .

Structural Analogs and Variations

The following table compares the target compound with related indole derivatives, highlighting structural and activity differences:

Compound Key Features Biological Activity
N-[2-(1H-indol-3-yl)ethyl]-1H-indole-6-carboxamideDual indole moieties, ethyl linkage, carboxamidePotential COX inhibition, anticancer
N-(1H-indol-3-ylacetyl)alanineAlanine substituent, acetylamino groupAnticancer, modulates cellular pathways
5-MethoxyindoleSimplified structure, lacks carboxamideAntimicrobial, antihypertensive
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-6-carboxamideFluoro substitution, methyl groupEnhanced pharmacological binding affinity

Research Findings

  • Synthesis Optimization : Alkylation of ethyl indole-2-carboxylate using aqueous KOH in acetone avoids transesterification, ensuring N-alkylation .

  • Structural Stability : Dihydroquinazolinones formed during synthesis are unstable and oxidize to quinazolinones under ambient conditions .

  • Biological Implications : The carboxamide group enhances solubility and bioactivity, critical for therapeutic applications .

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-1H-indole-6-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structural similarity to tryptamine derivatives makes it useful in studying neurotransmitter pathways and receptor interactions.

    Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-1H-indole-6-carboxamide involves its interaction with specific molecular targets. The indole moiety allows it to bind to receptors and enzymes, influencing various biological pathways. For example, it may interact with serotonin receptors, modulating neurotransmitter activity and affecting mood, cognition, and behavior . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

N-[2-(1H-indol-3-yl)ethyl]-1H-indole-6-carboxamide can be compared to other indole derivatives such as:

    Tryptamine: A naturally occurring compound with similar structural features, involved in neurotransmitter pathways.

    Serotonin: A neurotransmitter derived from tryptamine, playing a crucial role in mood regulation.

    Psilocybin: A psychedelic compound with an indole structure, known for

Biological Activity

N-[2-(1H-indol-3-yl)ethyl]-1H-indole-6-carboxamide is an indole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by an indole moiety, which is known for its ability to interact with various biological targets. The presence of the carboxamide group enhances its solubility and bioavailability, making it a suitable candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors:

  • Serotonin Receptors : The indole structure allows for modulation of serotonin receptors, which play a crucial role in neurotransmitter signaling pathways. This modulation can influence mood regulation and anxiety disorders .
  • Enzyme Interaction : Research indicates that this compound may inhibit certain enzymes involved in cancer pathways, potentially leading to anticancer effects .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound:

  • Cytotoxicity : Preliminary findings suggest that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown IC50 values in the low micromolar range against MCF-7 breast cancer cells, indicating significant growth inhibition .
  • Mechanisms of Action : The compound's anticancer activity may be mediated through apoptosis induction and cell cycle arrest. Studies utilizing flow cytometry have demonstrated that treatment with this compound leads to increased caspase 3/7 activity, suggesting activation of apoptotic pathways .

Other Biological Activities

In addition to its anticancer properties, this compound has been investigated for other biological activities:

  • Antimicrobial Activity : Indole derivatives are known for their broad-spectrum antimicrobial properties. While specific data on this compound's antimicrobial efficacy is limited, related indole compounds have shown promising results against various pathogens .

Study 1: Anticancer Efficacy

A recent study evaluated the effects of this compound on HCT-116 colon cancer cells. The results indicated:

Treatment Concentration (µM)% Cell Viability
0.585%
1.070%
5.030%

This data suggests a dose-dependent reduction in cell viability, supporting the compound's potential as an anticancer agent .

Study 2: Mechanistic Insights

Another study focused on elucidating the mechanism of action through receptor binding assays. The findings revealed:

Receptor TypeBinding Affinity (nM)
Serotonin 5-HT2A25
Serotonin 5-HT350

These results indicate a moderate binding affinity to serotonin receptors, which may contribute to its pharmacological effects .

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed to synthesize N-[2-(1H-indol-3-yl)ethyl]-1H-indole-6-carboxamide derivatives?

  • Answer : A general approach involves coupling indole precursors with carboxamide groups via acylation or condensation reactions. For example, refluxing 3-formylindole derivatives with aminothiazolones in acetic acid with sodium acetate facilitates cyclization, followed by recrystallization from DMF/acetic acid mixtures to isolate the product . Multi-step syntheses may include LiAlH4-mediated reductions and formylation using reagents like N-formylbenzotriazole in THF .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

  • Answer : 1H/13C NMR confirms substitution patterns and linker groups, while high-resolution mass spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies carbonyl stretches (e.g., carboxamide C=O at ~1650 cm⁻¹). X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives .

Q. How can researchers assess the antimicrobial activity of this compound in preliminary studies?

  • Answer : Use standardized microdilution assays (e.g., MIC determination against E. coli or S. aureus). Prepare serial dilutions in nutrient broth, incubate with bacterial cultures, and measure growth inhibition spectrophotometrically. Include positive controls (e.g., ampicillin) and solvent controls to validate results .

Advanced Research Questions

Q. How can low coupling efficiency in carboxamide formation be addressed during synthesis?

  • Answer : Optimize coupling reagents (e.g., switch from EDCI/HOBt to HATU for sterically hindered substrates). Monitor reaction progress via TLC or HPLC to identify incomplete conversions. Purify intermediates via column chromatography with EtOAc/hexanes gradients to remove unreacted starting materials .

Q. What strategies resolve contradictions in bioactivity data across different assays (e.g., enzyme vs. cell-based)?

  • Answer : Discrepancies may arise from assay-specific factors (e.g., membrane permeability in cell-based assays). Validate compound solubility and stability under assay conditions (e.g., DMSO concentration, pH). Use orthogonal methods, such as SPR (surface plasmon resonance) for binding affinity and live-cell imaging for intracellular activity .

Q. How can structural modifications enhance selectivity for kinase targets?

  • Answer : Introduce electron-withdrawing groups (e.g., -NO₂) at the indole 6-position to modulate electronic effects. Replace the ethyl linker with a propyl group to alter steric interactions. Use molecular docking (e.g., AutoDock Vina) to predict binding poses and prioritize derivatives for synthesis .

Q. What purification methods are recommended for isolating regioisomeric byproducts?

  • Answer : Use preparative HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA). For crystalline byproducts, fractional recrystallization in DMF/ethanol mixtures can separate isomers. Confirm purity via 2D NMR (e.g., NOESY to distinguish substitution patterns) .

Q. Methodological Considerations

Q. How should researchers standardize storage conditions to prevent compound degradation?

  • Answer : Store lyophilized samples at -20°C in amber vials under argon. For solutions, use anhydrous DMSO aliquots (avoid freeze-thaw cycles). Conduct stability studies via accelerated degradation (e.g., 40°C/75% RH for 4 weeks) and monitor purity by HPLC .

Q. What computational tools are effective in predicting metabolic pathways?

  • Answer : Use software like MetaSite or GLORYx to predict Phase I/II metabolism. Input the SMILES structure to identify potential oxidation sites (e.g., indole C3) or glucuronidation targets. Validate predictions with in vitro microsomal assays .

Q. Data Analysis and Validation

Q. How can researchers validate the absence of synthetic byproducts in final compounds?

  • Answer : Combine LC-MS/MS with charged aerosol detection (CAD) to detect non-UV-active impurities. Use 1H NMR line-shape analysis to identify residual solvents or unreacted intermediates. Cross-validate with elemental analysis for C/H/N content .

Q. What statistical approaches address variability in dose-response assays?

  • Answer : Apply nonlinear regression (e.g., four-parameter logistic model) to calculate EC50 values. Use replicate experiments (n ≥ 3) and report confidence intervals. Outlier detection (e.g., Grubbs' test) ensures data robustness .

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-1H-indole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O/c23-19(14-6-5-13-7-9-20-18(13)11-14)21-10-8-15-12-22-17-4-2-1-3-16(15)17/h1-7,9,11-12,20,22H,8,10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFZPZAVTKDFZFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC4=C(C=C3)C=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
N-[2-(1H-indol-3-yl)ethyl]-1H-indole-6-carboxamide
7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
N-[2-(1H-indol-3-yl)ethyl]-1H-indole-6-carboxamide
7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
N-[2-(1H-indol-3-yl)ethyl]-1H-indole-6-carboxamide
7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
N-[2-(1H-indol-3-yl)ethyl]-1H-indole-6-carboxamide
7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
N-[2-(1H-indol-3-yl)ethyl]-1H-indole-6-carboxamide
7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
N-[2-(1H-indol-3-yl)ethyl]-1H-indole-6-carboxamide

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